6-(Difluoromethyl)-2-indolizinecarboxylic acid
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Overview
Description
6-(Difluoromethyl)-2-indolizinecarboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF2H) in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-indolizinecarboxylic acid typically involves the introduction of the difluoromethyl group into the indolizine ring system. One common method is the difluoromethylation of indolizine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-indolizinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
6-(Difluoromethyl)-2-indolizinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-indolizinecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a valuable tool for studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-2-indolizinecarboxylic acid
- 6-(Monofluoromethyl)-2-indolizinecarboxylic acid
- 6-(Chloromethyl)-2-indolizinecarboxylic acid
Uniqueness
6-(Difluoromethyl)-2-indolizinecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H7F2NO2 |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
6-(difluoromethyl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-9(12)6-1-2-8-3-7(10(14)15)5-13(8)4-6/h1-5,9H,(H,14,15) |
InChI Key |
YZBNCPSOSPOURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC(=C2)C(=O)O)C(F)F |
Origin of Product |
United States |
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